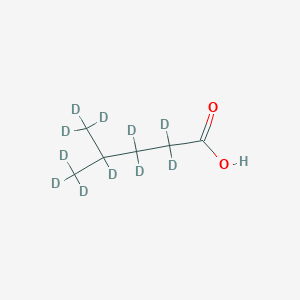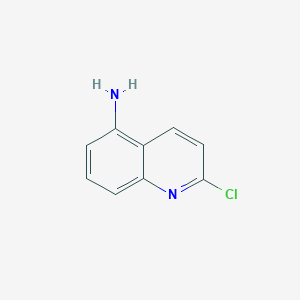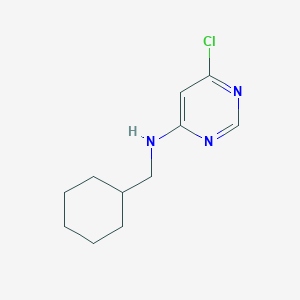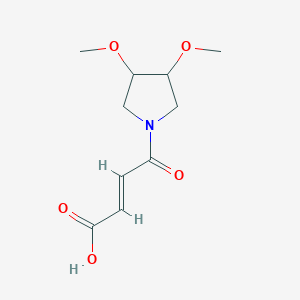
(E)-4-(3,4-dimethoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as DMOPB, is an organic compound that is widely used in scientific research. It is a versatile compound that has been used in many different areas of research, including drug development, biochemistry, and physiology. DMOPB has a number of unique properties that make it a useful compound for laboratory experiments.
Aplicaciones Científicas De Investigación
Efficient Synthesis of Building Blocks
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related structurally to "(E)-4-(3,4-dimethoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid," are utilized as building blocks in the synthesis of biologically active compounds. A protocol employing microwave assistance and ytterbium triflate catalyst has been developed, allowing for the fast preparation of target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products in 52-75% isolated yields (Tolstoluzhsky et al., 2008).
Heterocyclic Compounds with Antibacterial Activities
4-(4-Bromophenyl)-4-oxobut-2-enoic acid serves as a key starting material for preparing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized to explore their antibacterial activities. These compounds are obtained through Aza–Michael addition conditions followed by reactions with hydrazine hydrate and acetic anhydride to form various heterocycles, showcasing the chemical versatility and potential for generating bioactive molecules (El-Hashash et al., 2015).
Antimicrobial Activity and Molecular Synthesis
The utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid in synthesizing novel series of pyridazinones, thiazoles derivatives, and other heterocycles is highlighted. These compounds, synthesized through interactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions, are studied for their antimicrobial activities, indicating their significance in developing new antimicrobial agents (El-Hashash et al., 2014).
Spectrophotometric and Fluorimetric Determination
The aroylacrylic acid 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid is proposed as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds. This approach highlights the compound's utility in analytical chemistry for the selective and rapid detection of thiol drugs in commercial dosage forms, emphasizing the compound's role beyond synthesis and bioactivity (Cavrini et al., 1988).
Cancer Research and Chemopreventive Effects
Research into the synthesis of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01) evaluates its effects on genetic integrity, splenic phagocytosis, induction of cell death, and its interaction with commercial chemotherapeutics. This compound, combining antioxidant and anti-inflammatory properties, demonstrates potential as a chemopreventive agent, highlighting the therapeutic potential of derivatives of 4-oxobut-2-enoic acids in cancer research (Oliveira et al., 2018).
Propiedades
IUPAC Name |
(E)-4-(3,4-dimethoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-15-7-5-11(6-8(7)16-2)9(12)3-4-10(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLHIBFKNLPKBU-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(CC1OC)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



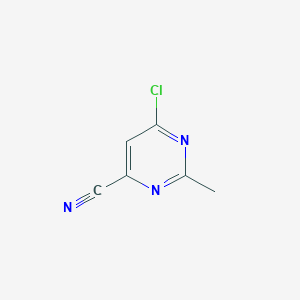


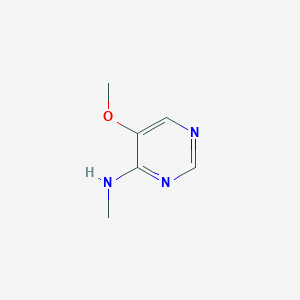
![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
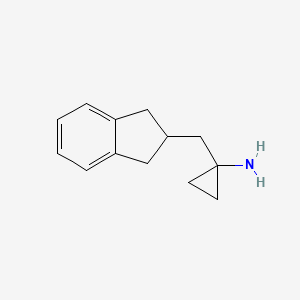

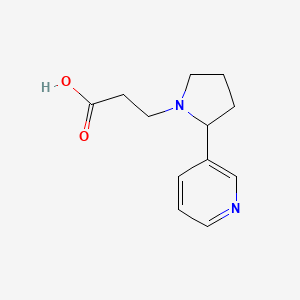

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
